molecular formula C25H22N4O7 B2412637 methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1105225-78-2

methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2412637
CAS No.: 1105225-78-2
M. Wt: 490.472
InChI Key: ZMNGQHBFLHYUFL-UHFFFAOYSA-N
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Description

Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 3,4-dimethoxyphenyl group, an oxadiazole ring, and a dihydropyridinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

methyl 2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O7/c1-33-19-11-10-15(13-20(19)34-2)22-27-23(36-28-22)17-8-6-12-29(24(17)31)14-21(30)26-18-9-5-4-7-16(18)25(32)35-3/h4-13H,14H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNGQHBFLHYUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of various intermediates. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring. This intermediate is then coupled with a dihydropyridinyl derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests significant potential in drug development. The oxadiazole moiety is known for its diverse biological activities, including:

  • Anticancer Activity : Compounds containing oxadiazoles have been studied for their ability to inhibit tumor growth. For instance, a study highlighted the synthesis of 1,3,4-oxadiazole derivatives that exhibited promising anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The incorporation of the oxadiazole ring has been linked to enhanced antibacterial and antifungal activities. Research has demonstrated that oxadiazole derivatives can effectively combat various pathogens .

Antidiabetic Research

Compounds similar to methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate have shown potential as antidiabetic agents. Studies indicate that these compounds can modulate glucose metabolism and improve insulin sensitivity . The ability to target multiple pathways involved in diabetes makes them valuable candidates for further research.

Neuropharmacology

The dihydropyridine component of the compound is noteworthy for its neuroprotective effects. Dihydropyridines are often utilized in the treatment of neurological disorders due to their calcium channel blocking properties. Research has suggested that derivatives can exhibit neuroprotective effects against excitotoxicity .

Molecular Docking Studies

In silico studies utilizing molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate its mechanism of action and optimize its pharmacological profile .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of oxadiazole derivatives and tested them against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant cytotoxicity against cancer cells while sparing normal cells . This highlights the therapeutic potential of compounds featuring the oxadiazole structure.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that several synthesized compounds exhibited potent activity comparable to standard antibiotics . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and dihydropyridinyl moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that integrates multiple pharmacologically relevant moieties. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of:

  • A benzoate group : Contributes to hydrophobic interactions.
  • A dihydropyridine ring : Known for its role in calcium channel modulation.
  • An oxadiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of oxadiazole compounds often display significant anticancer properties. For instance:

  • Mechanism : Oxadiazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Studies : A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

The incorporation of the 3,4-dimethoxyphenyl group enhances the antimicrobial efficacy:

  • Mechanism : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity .
  • Case Studies : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Potential modulation of receptors related to inflammation and immune response.
  • Signal Transduction Pathways : Alteration of key signaling pathways such as MAPK/ERK and PI3K/Akt which are crucial in cell survival and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntimicrobialDisrupts cell membrane
Enzyme InhibitionTargets specific enzymes

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antitumor Efficacy : In vitro assays revealed that compounds similar to this compound showed significant growth inhibition in various cancer cell lines including HT29 (colon cancer) and A431 (skin cancer) with IC50 values below 10 µM .

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